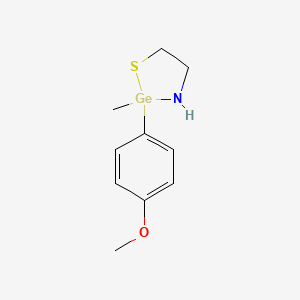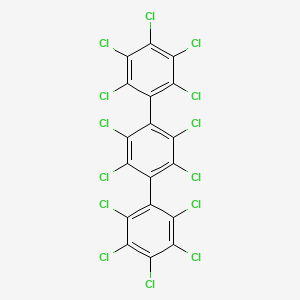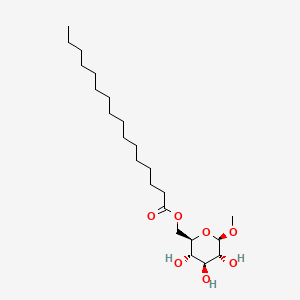
Methyl 6-palmitoyl-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-palmitoyl-beta-D-glucopyranoside is a synthetic glycoside compound characterized by its molecular formula C23H44O7 and a molecular weight of 432.5913. This compound is a derivative of beta-D-glucopyranose, where a palmitoyl group is attached to the sixth carbon atom, and a methyl group is attached to the anomeric carbon.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of beta-D-glucopyranose with palmitic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of enzymatic methods to achieve higher specificity and yield. Enzymes such as lipases can be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups on the glucopyranose ring can participate in substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions, room temperature to reflux.
Reduction: LiAlH4, ether solvent, low temperatures.
Substitution: Halogenating agents (e.g., PBr3), nucleophiles (e.g., methanol), solvent systems (e.g., DMF, DMSO).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, alkylated products.
科学的研究の応用
Methyl 6-palmitoyl-beta-D-glucopyranoside has various applications in scientific research:
Chemistry: It serves as a glycosyl donor in glycosylation reactions, aiding in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used in studying carbohydrate-protein interactions, as it can mimic natural glycolipids found in cell membranes.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and antibacterial agents due to its ability to disrupt microbial cell membranes.
Industry: It is utilized in the production of surfactants and emulsifiers, enhancing the stability and texture of various products.
作用機序
The mechanism by which methyl 6-palmitoyl-beta-D-glucopyranoside exerts its effects involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane permeabilization and disruption of cellular processes.
類似化合物との比較
Methyl alpha-D-glucopyranoside: A structural isomer with a different glycosidic linkage.
6-palmitoyl-beta-D-glucopyranoside: Lacks the methyl group at the anomeric carbon.
Methyl 6-palmitoyl-alpha-D-glucopyranoside: Similar to the compound but with an alpha glycosidic linkage.
Uniqueness: Methyl 6-palmitoyl-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both a palmitoyl and a methyl group, which influence its reactivity and biological activity.
特性
CAS番号 |
66891-12-1 |
|---|---|
分子式 |
C23H44O7 |
分子量 |
432.6 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(24)29-17-18-20(25)21(26)22(27)23(28-2)30-18/h18,20-23,25-27H,3-17H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1 |
InChIキー |
SJKQXPHDQOGXOL-DODNOZFWSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


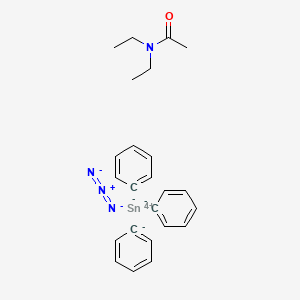
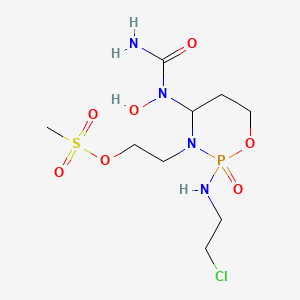
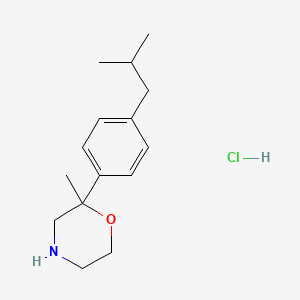
![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)
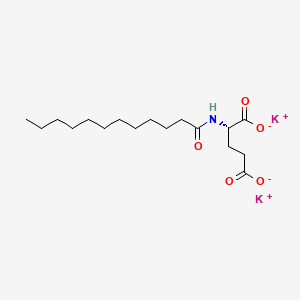
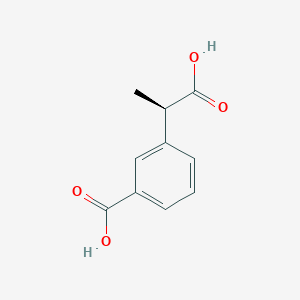
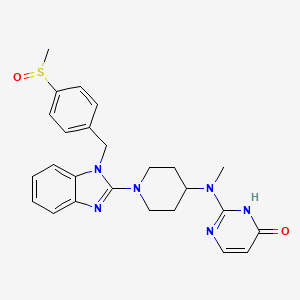
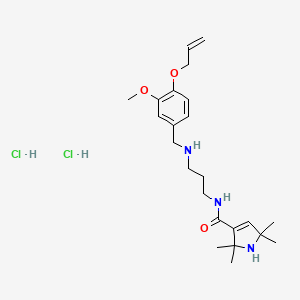
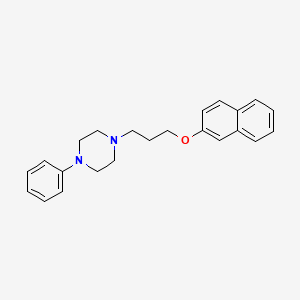
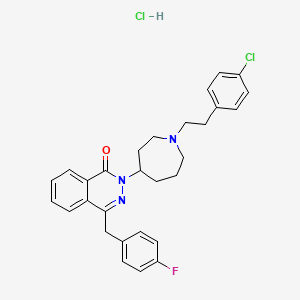
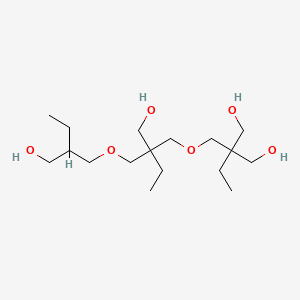
![bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid](/img/structure/B15184936.png)
